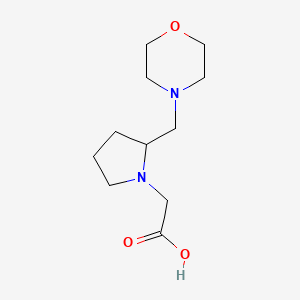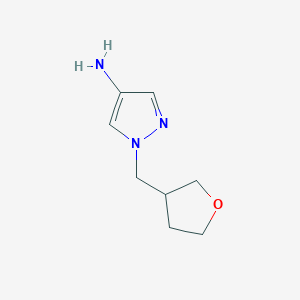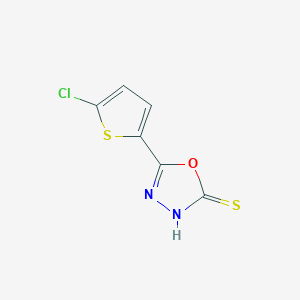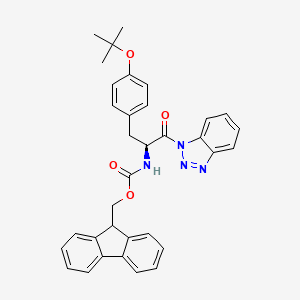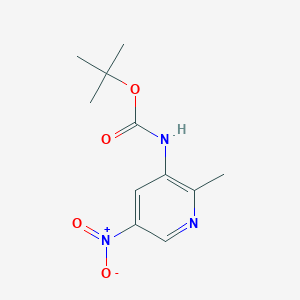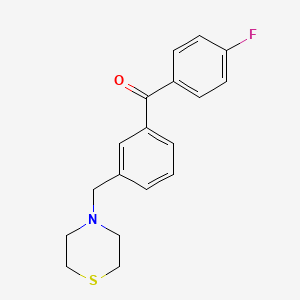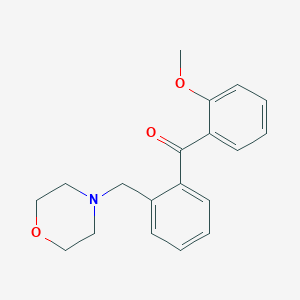
2-Methoxy-2'-morpholinomethyl benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Methoxy-2'-morpholinomethyl benzophenone" appears to be a derivative of benzophenone with a morpholine moiety and a methoxy group attached. Benzophenone derivatives are known for their diverse biological activities, including anti-proliferative effects against various types of neoplastic cells . The presence of a morpholine ring is often associated with pharmacological properties, as seen in various synthesized analogs .
Synthesis Analysis
The synthesis of related benzophenone analogs involves multi-step reaction sequences starting from hydroxy-aryl methanones . The specific synthesis of "2-Methoxy-2'-morpholinomethyl benzophenone" is not detailed in the provided papers, but similar compounds are synthesized through reactions involving morpholine and benzoquinones . The process typically includes the formation of hydroquinones or benzofurans, depending on the structure of the starting quinone .
Molecular Structure Analysis
The molecular structure of benzophenone derivatives can significantly influence their biological activity. For instance, the presence of a methyl group on the B ring of benzophenone is essential for antiproliferative activity . The structural analysis of related compounds, such as tropone analogs, reveals that despite the absence of certain rings, the conformation can be similar to that of other biologically active molecules like colchicine . The dihedral angle between the planes of the rings and the presence of substituents can affect the molecule's interaction with biological targets .
Chemical Reactions Analysis
Benzophenone derivatives can undergo various chemical reactions, including amination reactions. For example, 5-methoxy-2-(1-phenylethyl)-1,4-benzoquinones can react with morpholine to yield novel aminated products such as morpholino-3-phenylbenzofurans . These reactions are influenced by the substituents on the benzophenone and the conditions under which the reaction is carried out.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-Methoxy-2'-morpholinomethyl benzophenone" would be influenced by the functional groups present in the molecule. The methoxy and morpholinomethyl groups could affect the compound's solubility, boiling point, and stability. The presence of these groups could also influence the compound's ability to interact with biological targets through hydrogen bonding or hydrophobic interactions. The specific properties of this compound are not detailed in the provided papers, but related compounds have been characterized using techniques such as IR, NMR, and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
1. Environmental Exposure and Health Implications
- A study by Gao et al. (2015) investigated the concentrations of benzophenone (BP)-type UV filters, including derivatives like 2-hydroxy-4-methoxy benzophenone, in urine samples from Chinese young adults. This study provides insights into the environmental exposure and potential health implications of BP derivatives.
2. Skin Penetration and Excretion
- Research by Gonzalez et al. (2006) revealed that Benzophenone-3 (BZ-3; 2-hydroxy-4-methoxybenzophenone) penetrates the skin and can be found in the urine, highlighting its metabolic pathways in humans.
3. Analytical Detection in Human Serum
- A method for determining benzophenone-3 and its metabolites in human serum was developed by Tarazona et al. (2013). This methodology is crucial for understanding the percutaneous absorption processes of such compounds.
4. Adsorption and Extraction Technologies
- A novel extraction method using metal-organic frameworks (MOFs) for benzophenone compounds, including 2-hydroxy-4-methoxy-benzophenone, was researched by Li et al. (2015). This approach is significant for environmental monitoring and analysis.
5. Metabolism and Endocrine-Disrupting Activity
- The study by Watanabe et al. (2015) examined the metabolism of Benzophenone-3 and its effect on endocrine-disrupting activity. This research is crucial for assessing the potential health risks associated with BP-3 exposure.
6. Association with Endometriosis
- Research conducted by Kunisue et al. (2012) explored the association between urinary concentrations of benzophenone-type UV filters and endometriosis, providing important insights into the impact of these compounds on reproductive health.
7. Reproductive Toxicity
- A systematic review by Ghazipura et al. (2017) investigated the reproductive toxicity of benzophenone-3 in humans and animals, highlighting the potential endocrine-disrupting effects of BP-3.
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-18-9-5-4-8-17(18)19(21)16-7-3-2-6-15(16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSUJBQYISDSET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643523 |
Source


|
| Record name | (2-Methoxyphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2'-morpholinomethyl benzophenone | |
CAS RN |
898749-96-7 |
Source


|
| Record name | Methanone, (2-methoxyphenyl)[2-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methoxyphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

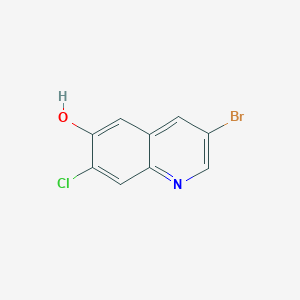
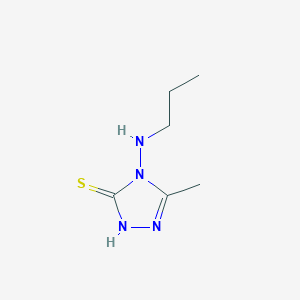
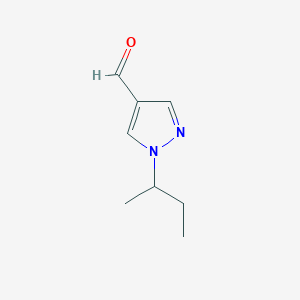
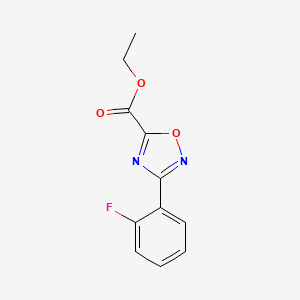
![Pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1327156.png)
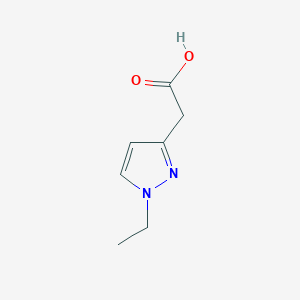
![5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1327161.png)
